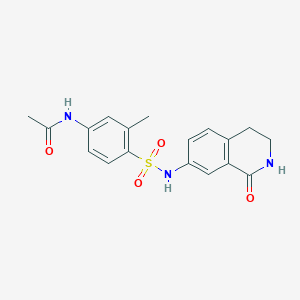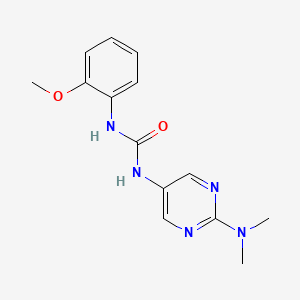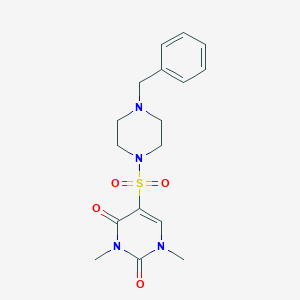![molecular formula C18H22N4O2 B2424603 3-etoxi-1-etil-N-[2-(1H-indol-3-il)etil]-1H-pirazol-4-carboxamida CAS No. 1014088-85-7](/img/structure/B2424603.png)
3-etoxi-1-etil-N-[2-(1H-indol-3-il)etil]-1H-pirazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also includes a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole moiety is an ethyl group (a two-carbon chain), and a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the indole and pyrazole rings might influence its solubility, acidity/basicity, and reactivity .Mecanismo De Acción
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been reported that N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. These findings suggest that N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide may exert its anti-inflammatory and anti-cancer effects by inhibiting COX-2 and HDAC activity.
Biochemical and physiological effects:
N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has been shown to have biochemical and physiological effects in various scientific research studies. In one study, N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide was found to reduce the levels of inflammatory mediators in mice with acute lung injury. In another study, N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide was found to reduce the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. These findings suggest that N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has potential therapeutic applications in cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a novel compound that has not been extensively studied, which makes it an interesting target for scientific research. N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is also relatively easy to synthesize using various methods, which makes it readily available for research purposes. However, the limitations of N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide for lab experiments include the lack of knowledge about its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. One direction is to further investigate the mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide and its potential therapeutic applications. Another direction is to study the potential side effects of N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide and its safety profile. Additionally, future studies could focus on the development of N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide analogs with improved efficacy and safety profiles. These studies could lead to the development of novel anti-inflammatory and anti-cancer drugs based on N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide.
Métodos De Síntesis
N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 5-ethyl-1H-pyrazole-4-carboxylic acid with 3-ethoxy-1-propylamine, followed by the reaction with 3-(bromomethyl)indole. Another method involves the reaction of 3-(bromomethyl)indole with 5-ethyl-1H-pyrazole-4-carboxamide, followed by the reaction with ethyl-3-aminopropionate. These methods have been reported in scientific literature and have been used to synthesize N-(2-(1H-indol-3-yl)ethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide for research purposes.
Aplicaciones Científicas De Investigación
Función en la Biología Celular
Los derivados del indol desempeñan un papel principal en la biología celular . Son tipos importantes de moléculas y productos naturales que han atraído una atención creciente en los últimos años .
Tratamiento de Células Cancerosas
Los derivados del indol se han aplicado como compuestos biológicamente activos para el tratamiento de células cancerosas . Sus propiedades únicas los hacen efectivos en la lucha contra varios tipos de cáncer .
Propiedades Antimicrobianas
Los derivados del indol han mostrado propiedades antimicrobianas significativas . Esto los hace útiles en el desarrollo de nuevos fármacos antimicrobianos .
Tratamiento de Diversos Trastornos
Los derivados del indol se han utilizado en el tratamiento de varios trastornos en el cuerpo humano . Su amplio rango de actividades biológicas los hace versátiles en aplicaciones médicas .
Síntesis de Alcaloides Seleccionados
Los derivados del indol son unidades frecuentes presentes en alcaloides seleccionados . Se utilizan en la síntesis de estos alcaloides, contribuyendo a sus actividades biológicas .
Actividad Antituberculosa
Algunos derivados del indol han mostrado actividad antituberculosa . Por ejemplo, se encontró que los derivados de cloro eran los más activos .
Actividad Antiviral
Los derivados del indol poseen varias actividades biológicas, incluidas propiedades antivirales . Por ejemplo, se han reportado derivados de 6-amino-4-alquil-sustituidos-1H-indol-2-carboxilato sustituidos como agentes antivirales .
Propiedades Antiinflamatorias
Los derivados del indol también exhiben propiedades antiinflamatorias . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios .
Propiedades
IUPAC Name |
3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-3-22-12-15(18(21-22)24-4-2)17(23)19-10-9-13-11-20-16-8-6-5-7-14(13)16/h5-8,11-12,20H,3-4,9-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOVMDOAVMVXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2424528.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/no-structure.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2424530.png)
![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide](/img/structure/B2424533.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2424536.png)
![Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2424537.png)
![7-(2-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2424541.png)

